

Physical and chemical properties of Pentafluorophenyl trifluoroacetate.

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Compound of Interest

Compound Name: Pentafluorophenyl trifluoroacetate

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Pentafluorophenyl Trifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl trifluoroacetate (PFP-TFA) is a highly reactive and versatile reagent widely employed in organic synthesis. Its utility is most pronounced in the activation of carboxylic acids for the formation of amide bonds, a critical step in peptide synthesis and the development of various pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of PFP-TFA, detailed experimental protocols for its key applications, and an exploration of its role in modern drug development.

Introduction

Pentafluorophenyl trifluoroacetate, with the chemical formula C₈F₈O₂, is a colorless liquid characterized by the presence of a highly electron-withdrawing pentafluorophenyl group.[1][2] This structural feature renders the ester exceptionally labile and susceptible to nucleophilic attack, making it an excellent activating agent for carboxylic acids.[3] Its primary application lies in facilitating the formation of amide bonds, particularly in the challenging context of peptide synthesis where high efficiency and minimization of side reactions are paramount.[3][4] PFP-



TFA is also recognized as a key intermediate in the synthesis of complex pharmaceutical compounds, such as the antiviral drug Sofosbuvir.[5][6]

Physical and Chemical Properties

The distinct properties of **pentafluorophenyl trifluoroacetate** are summarized in the tables below, providing a comprehensive overview for safe handling, storage, and application.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ F ₈ O ₂	[1][2][7]
Molecular Weight	280.07 g/mol	[1][7][8]
Appearance	Colorless liquid	[2][9]
Boiling Point	122-123 °C	[1]
Melting Point	4 °C	[9][10]
Density	1.63 g/mL at 25 °C	[1][11]
Refractive Index (n20/D)	1.368	[1][11]
Solubility	Soluble in water at 122.5°C at 760 mmHg. Soluble in many organic solvents like ethanol, dimethyl ketone, and ether.	[9][11][12]

Table 2: Chemical and Safety Properties



Property	Value	Reference(s)
CAS Number	14533-84-7	[1][2]
InChI Key	VCQURUZYYSOUHP- UHFFFAOYSA-N	[1][7]
SMILES	FC1=C(F)C(F)=C(OC(=O)C(F) $(F)F)C(F)=C1F$	[1]
Hazard Classifications	Flammable liquid (Category 3), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation)	[1][7]
Flash Point	52 °C (125.6 °F) - closed cup	[1]
Storage	Store in a cool, dry, well- ventilated area away from heat and ignition sources. Keep container tightly closed. Moisture sensitive.	[9][13][14]
Incompatibilities	Strong oxidizing agents.	[12]

Key Applications and Experimental Protocols

Pentafluorophenyl trifluoroacetate's high reactivity makes it a valuable tool in several synthetic applications.

Solid-Phase Peptide Synthesis (SPPS)

PFP-TFA is extensively used to prepare highly reactive pentafluorophenyl (Pfp) esters of N-protected amino acids. These activated esters facilitate efficient amide bond formation in solid-phase peptide synthesis (SPPS), minimizing racemization and improving coupling efficiency, especially for sterically hindered amino acids.[3][4]

Part A: Preparation of Fmoc-Amino Acid-OPfp Ester



- Dissolution: Dissolve the Fmoc-protected amino acid (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition: Add pyridine or diisopropylethylamine (DIEA) (1-1.2 equivalents) to the solution and stir.
- Activation: Slowly add pentafluorophenyl trifluoroacetate (1.1 equivalents) to the reaction mixture.
- Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
 The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Part B: Solid-Phase Peptide Synthesis (0.1 mmol scale)

- Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) in a manual synthesis vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Drain and repeat for 15-20 minutes. Wash the resin thoroughly with DMF.
- Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents)
 in DMF.
 - (Optional) Add 1-hydroxybenzotriazole (HOBt) (3-5 equivalents) to catalyze the reaction.
 - Add the activated amino acid solution to the deprotected resin.



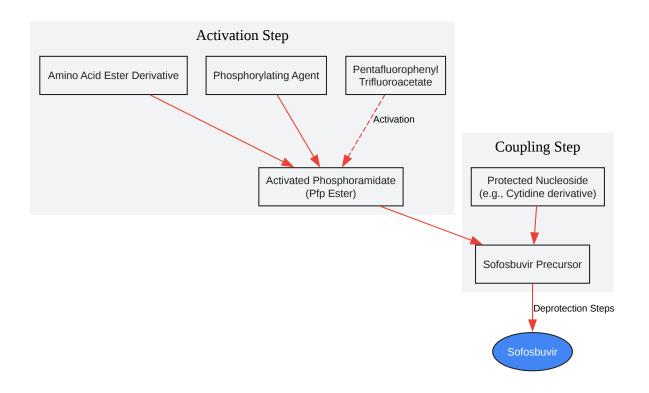




- Allow the coupling reaction to proceed for 1-2 hours. Monitor completion using a ninhydrin test.
- Washing: After complete coupling, drain the reaction solution and wash the resin with DMF and then with DCM.
- Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
- Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and wash with cold ether. Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).







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